molecular formula C14H14BrNO B8413403 2-[(3-Bromophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-one

2-[(3-Bromophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B8413403
M. Wt: 292.17 g/mol
InChI Key: CYKPMYHINSDBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Bromophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-one is a useful research compound. Its molecular formula is C14H14BrNO and its molecular weight is 292.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14BrNO

Molecular Weight

292.17 g/mol

IUPAC Name

2-[(3-bromophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H14BrNO/c15-12-3-1-2-10(8-12)9-13-14(17)11-4-6-16(13)7-5-11/h1-3,8-9,11H,4-7H2

InChI Key

CYKPMYHINSDBBN-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The manner in which 2-[(2-, 3-, and 4-substituted phenyl)methyl]-1-azabicyclo[2.2.2]octanes are synthesized can vary. For example, in one method, 3-bromobenzaldehyde can be subjected to an aldol reaction with 3-quinuclidinone hydrochloride (commercially available from Aldrich Chemical Company) using potassium hydroxide in methanol to give 2-[(3-bromophenyl)methylene]-1-azabicyclo[2.2.2]octan-3-one. The latter unsaturated ketone can be reduced by hydrogenation using palladium over charcaol to give 2-[(3-bromophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one. Depending upon the choice of hydrogenation catalyst, it may be necessary to use suitable inhibitors to suppress dihologenation. For suitable catalysts and inhibitors, see Rylander, Catalytic Hydrogenation in Organic Synthesis, pp. 125-126 (1979). The resulting ketone can be reduced under Wolff-Kishner conditions with hydrazine and base (or under modified Wolff-Kishner conditions with tosylhydrazine and sodium cyanoborohydride) to yield 2-[(3-bromophenyl)methyl]-1-azabicyclo[2.2.2]octane. Methods similar to those described by A. D. Yanina et al., Khim.-Farm. Zh. 21(7):808-811 (1987) can be used. The isomeric compounds, 2-[(2-bromophenyl)methyl]-1-azabicyclo[2.2.2]octane and 2-[(4-bromophenyl)methyl]-1-azabicyclo[2.2.2]octane can be prepared in a similar manner by replacing 3-bromobenzaldehyde with 2-bromobenzaldehyde and 4-bromobenzaldehyde, respectively in the above synthetic approach. Alternatively, 2-[(3-bromophenyl)methyl]-1-azabicyclo[2.2.2]octane can be prepared form the previously described 2-[(3-aminophenyl)methyl]-1-azabicyclo[2.2.2]octane by conversion to the intermediate diazonium salt compound using sodium nitrite and acid at 0° C., followed by treatment with cuprous bromide under Sandmeyer reaction conditions. In a similar manner, 2-[(2-bromophenyl)methyl]-1-azabicyclo[2.2.2]octane and 2-[(4-bromophenyl)methyl]-1-azabicyclo[2.2.2]octane can be prepared from the corresponding amino compounds.
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